1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea
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Overview
Description
1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea is an organic compound characterized by the presence of a chlorophenyl group, an ethylideneamino linkage, and a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea typically involves the condensation of 4-chloroacetophenone with phenylthiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then reacts with phenylthiourea to yield the final product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)ethanone: A related compound with a similar chlorophenyl group but lacking the ethylideneamino and thiourea moieties.
(E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one: A compound with a similar ethylideneamino linkage but different functional groups.
Uniqueness
1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea is unique due to its combination of a chlorophenyl group, an ethylideneamino linkage, and a phenylthiourea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-11(12-7-9-13(16)10-8-12)18-19-15(20)17-14-5-3-2-4-6-14/h2-10H,1H3,(H2,17,19,20)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWYTJSHGGPJOA-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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